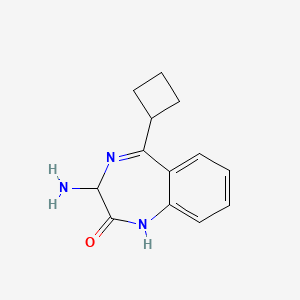
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is of interest due to its unique cyclobutyl substitution, which may impart distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclobutylamine derivative with a benzodiazepine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated benzodiazepine.
Applications De Recherche Scientifique
3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The cyclobutyl substitution may affect its binding affinity and selectivity, potentially leading to unique pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substitutions.
Lorazepam: Similar in structure but with different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern.
Uniqueness
The unique cyclobutyl substitution in 3-Amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one may impart distinct pharmacological properties, such as altered binding affinity and selectivity for GABA receptors. This could potentially lead to differences in its therapeutic effects and side effect profile compared to other benzodiazepines.
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
3-amino-5-cyclobutyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H15N3O/c14-12-13(17)15-10-7-2-1-6-9(10)11(16-12)8-4-3-5-8/h1-2,6-8,12H,3-5,14H2,(H,15,17) |
Clé InChI |
HQGRMKXKRJMKKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(C(=O)NC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol](/img/structure/B14095070.png)
![(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B14095075.png)

![4-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14095088.png)
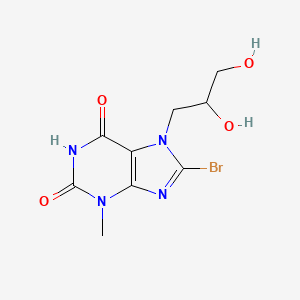
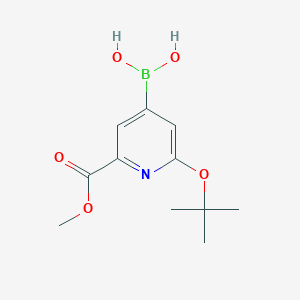
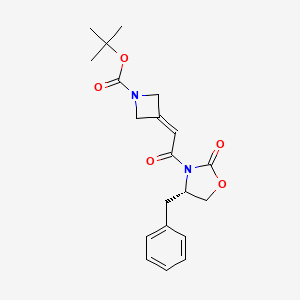

![1-(2-Fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095119.png)
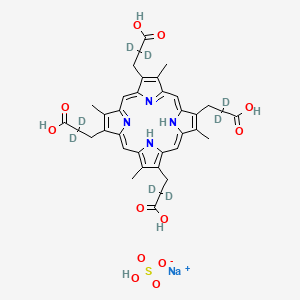


![1-(3-Methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095156.png)
![1-(4-Chlorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095159.png)
